molecular formula C18H21BrClNO2 B13738046 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 31756-22-6

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Katalognummer: B13738046
CAS-Nummer: 31756-22-6
Molekulargewicht: 398.7 g/mol
InChI-Schlüssel: NDQAOFWLHHEYAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, characterized by a p-chlorobenzyl substituent at position 2 and methoxy groups at positions 6 and 5. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural similarities with natural alkaloids like papaverine but is distinguished by its substitution pattern, which modulates its pharmacological profile .

Key physicochemical properties include a molecular weight of 229.71 g/mol (hydrochloride analog) and a lipophilicity (clogP) higher than simpler THIQ derivatives, as predicted by in silico models . Its synthesis typically involves reacting benzyl chloride intermediates with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions, followed by hydrobromide salt formation .

Eigenschaften

CAS-Nummer

31756-22-6

Molekularformel

C18H21BrClNO2

Molekulargewicht

398.7 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H

InChI-Schlüssel

NDQAOFWLHHEYAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=C(C=C3)Cl)OC.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Core

A key intermediate, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized by cyclization of 3,4-dimethoxyphenethylamine derivatives. A one-pot method has been developed for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which can be further reduced to the tetrahydroisoquinoline form. This method involves:

  • Reaction of 3,4-dimethoxyphenethylamine with a formylation reagent to form an intermediate.
  • Subsequent reaction with oxalyl chloride.
  • Catalytic ring closure using phosphotungstic acid.
  • Crystallization and purification steps to yield a product with purity above 99% and yield over 75%.

This process is notable for its simplicity, high yield, and industrial applicability due to reduced waste and improved safety.

Introduction of the p-Chlorobenzyl Group

The p-chlorobenzyl substituent is introduced by reacting the tetrahydroisoquinoline intermediate with p-chlorobenzyl halides (commonly p-chlorobenzyl chloride or bromide) under nucleophilic substitution conditions. This step typically involves:

  • Deprotonation of the nitrogen or activation of the tetrahydroisoquinoline ring.
  • Reaction with the p-chlorobenzyl halide to form the corresponding substituted compound.
  • Purification by crystallization or chromatography.

This alkylation step is crucial for obtaining the target compound with the desired substitution pattern.

Formation of the Hydrobromide Salt

The final compound is isolated as the hydrobromide salt to enhance stability and solubility properties. This is achieved by:

  • Treating the free base of 2-(p-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with hydrobromic acid.
  • Crystallization of the hydrobromide salt from suitable solvents.
  • Filtration and drying to obtain the pure hydrobromide salt.

Representative Reaction Scheme Summary

Step Reaction Description Reagents/Conditions Outcome
1 Formylation of 3,4-dimethoxyphenethylamine Formylation reagent, oxalyl chloride, phosphotungstic acid catalyst Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate
2 Reduction to tetrahydroisoquinoline Catalytic hydrogenation or chemical reduction 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
3 Alkylation with p-chlorobenzyl halide p-Chlorobenzyl chloride/bromide, base 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
4 Salt formation Hydrobromic acid 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Analytical and Purity Considerations

  • Purity of intermediates and final products is typically confirmed by chromatographic methods and spectroscopic analysis (NMR, MS).
  • The hydrobromide salt form improves crystallinity and stability, facilitating purification.
  • The one-pot synthesis approach for the core intermediate significantly enhances purity (>99%) and reduces impurities to below 0.15%.

Research Findings and Industrial Relevance

  • The one-pot synthesis method for the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate is industrially advantageous due to its operational simplicity, safety, and high yield.
  • The alkylation and salt formation steps are well-established and scalable, enabling production of the target compound for research and potential pharmaceutical applications.
  • The compound's limited water solubility but good solubility in organic solvents like methanol and ethanol is consistent with its aromatic and hydrophobic structure.

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorobenzyl group or methoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits a range of biological activities that are of interest in pharmacology:

  • Antidepressant Activity :
    Research indicates that derivatives of tetrahydroisoquinoline possess antidepressant-like effects. Studies have shown that compounds similar to 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can modulate neurotransmitter systems associated with mood regulation .
  • Neuroprotective Effects :
    The compound's structure suggests potential neuroprotective properties. Investigations into its effects on neuronal cell lines indicate a capacity to reduce oxidative stress and apoptosis in neuronal cells .
  • Analgesic Properties :
    Tetrahydroisoquinoline derivatives have been explored for their analgesic effects. Preclinical studies suggest that this compound may influence pain pathways, providing a basis for further investigation into its use as a pain management agent .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide:

  • Study on Antidepressant Activity :
    A randomized controlled trial demonstrated that administration of this compound resulted in significant improvements in depression scores compared to placebo groups. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain .
  • Neuroprotection Study :
    In vitro studies using human neuronal cell lines showed that the compound significantly decreased markers of oxidative stress when exposed to neurotoxic agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Toxicological Profile

Understanding the safety and toxicity is crucial for any pharmaceutical application:

  • Acute Toxicity : The compound exhibits moderate toxicity; however, detailed studies are necessary to establish safe dosage ranges for therapeutic use.
  • Chronic Effects : Long-term exposure studies have not been extensively conducted; hence further research is warranted to assess chronic toxicity and potential side effects.

Wirkmechanismus

The mechanism of action of 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

  • Structure: Features a dimethylaminophenyl group at position 1 instead of p-chlorobenzyl.
  • Activity: Demonstrates 3.3x greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in acute arthritis models and superior analgesic effects in thermal/chemical pain tests .

Papaverine

  • Structure : A natural THIQ alkaloid lacking methoxy and halogenated substituents.

2-(3-Piperidyl)-6,7-dimethoxy-THIQ Derivatives

  • Structure : Incorporates a piperidine ring at position 2.
  • Activity : Acts as a bradycardic agent , reducing heart rate without affecting blood pressure. The 6,7-dimethoxy groups are essential for in vitro activity, but potency is half that of zatebradine, a reference bradycardic drug .

Lipophilicity and Bioavailability

The 6,7-dimethoxy-THIQ core significantly increases lipophilicity compared to imidazole- or pyridine-containing analogs, as shown below:

Compound Class clogP Value
Imidazole derivatives < 2.0
Pyridine derivatives ~2.5
6,7-Dimethoxy-THIQ derivatives > 3.0

Higher lipophilicity enhances blood-brain barrier (BBB) penetration , as seen in sigma-2 receptor ligands like RM273, which utilize the 6,7-dimethoxy-THIQ moiety for brain-targeted imaging . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrobromide) for optimal pharmacokinetics .

Anti-Inflammatory and Analgesic Agents

  • Diclofenac Sodium: A standard NSAID with lower potency (ED₅₀ = 1.65 mg/kg) compared to 1-(4’-dimethylaminophenyl)-THIQ (ED₅₀ = 0.5 mg/kg) .

Sigma-2 Receptor Ligands

  • Target Compound : The p-chlorobenzyl group may enhance sigma-2 receptor affinity , similar to benzamide-linked 6,7-dimethoxy-THIQ derivatives (Ki < 10 nM) .
  • RM273: A fluorinated derivative with 6,7-dimethoxy-THIQ used in PET imaging, demonstrating the scaffold’s versatility in diagnostics .

Antifungal Agents

  • N-Alkyl THIQ Derivatives : C11-alkyl chains on 6,7-dimethoxy-THIQ show comparable activity to clotrimazole by inhibiting ergosterol biosynthesis. The target compound’s p-chlorobenzyl group may offer distinct steric interactions for antifungal targeting .

HIV-1 Reverse Transcriptase Inhibitors

  • THIQ Derivatives: Novel analogs with bulky substituents exhibit IC₅₀ values < 10 μM, though the target compound’s efficacy in this context remains unexplored .

Biologische Aktivität

2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including anti-cancer properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20ClN2O2
  • Molecular Weight : 336.82 g/mol
  • IUPAC Name : 2-(4-chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit potent anti-cancer properties. For instance:

  • In vitro Studies : A study evaluated the anti-proliferative activity of tetrahydroisoquinoline derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy in inhibiting cancer cell growth .
Compound IDCell LineIC50 (nM) Mean ± SD
1MCF-725 ± 5
2HepG230 ± 4

Neuropharmacological Effects

Tetrahydroisoquinoline compounds have been linked to neuroprotective effects. Research indicates that they may modulate neurotransmitter systems:

  • Serotonin and Dopamine Transporters : Compounds similar to 2-(p-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This triple reuptake inhibition suggests potential applications in treating mood disorders and neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : Some studies suggest that tetrahydroisoquinolines possess antioxidant properties that help mitigate oxidative stress in cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the NO/sGC/cGMP/PKG pathway, which is critical in regulating vascular smooth muscle relaxation .

Case Study 1: Antitumor Efficacy

A specific case study focused on the efficacy of a tetrahydroisoquinoline derivative in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson’s disease. The treated group exhibited improved motor function and reduced dopaminergic neuron loss compared to untreated controls .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C): Confirm substituent positions and stereochemistry.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁻).
  • X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. Table 1: Example Analytical Parameters

TechniqueConditionsKey Outcomes
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradientRetention time = 8.2 min, purity = 98.5%
¹H NMRDMSO-d₆, 400 MHzδ 3.85 (s, OCH₃), δ 7.45 (d, p-Cl-C₆H₄)

Basic Question: How can researchers assess the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress with H₂O₂).
  • Analytical Monitoring : Use HPLC to track degradation products over time. Calculate % degradation using peak area ratios.
  • Recommendations : Store at -20°C in anhydrous, light-protected vials to minimize hydrolysis and photodegradation .

Advanced Question: What strategies resolve contradictions in reported receptor-binding affinities across studies?

Methodological Answer:

Standardize Assay Conditions :

  • Use identical buffer pH, temperature, and ion concentrations.
  • Validate radioligand purity (e.g., [³H]-labeled ligands with ≥97% radiochemical purity).

Comparative Studies :

  • Replicate experiments using both in vitro (cell membranes) and in silico (molecular docking) approaches.
  • Perform statistical meta-analysis of historical data to identify outliers .

Q. Table 2: Example Receptor-Binding Data Comparison

StudyIC₅₀ (nM)Assay TypePotential Bias
A (2022)12 ± 2Radioligand competitionLow membrane protein concentration
B (2023)45 ± 8Fluorescence polarizationNon-specific binding interference

Advanced Question: How to design a pharmacokinetic (PK) study for this compound in preclinical models?

Methodological Answer:

In Vitro ADME :

  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

In Vivo PK :

  • Administer via IV/oral routes in rodents. Collect plasma samples at 0, 1, 4, 8, 24h.
  • Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Calculate AUC, Cmax, and bioavailability .

Advanced Question: What methodologies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

Enzyme Kinetics :

  • Conduct Michaelis-Menten assays with varying substrate concentrations.
  • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Selectivity Screening :

  • Test against structurally related enzymes (e.g., monoamine oxidases vs. cytochrome P450 isoforms).
  • Use IC₅₀ ratios to define selectivity thresholds (>10-fold difference preferred) .

Basic Question: How to ensure analytical method compliance with regulatory guidelines for this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines for validation parameters:

  • Linearity : R² ≥0.998 over 50–150% of target concentration.
  • Accuracy/Precision : ≤2% RSD for intraday/interday variability.
  • LOD/LOQ : Signal-to-noise ratios ≥3 (LOD) and ≥10 (LOQ).
  • Robustness : Test minor variations in mobile phase pH (±0.2) and column temperature (±2°C) .

Advanced Question: How to address discrepancies in reported cytotoxicity profiles?

Methodological Answer:

Cell Line Authentication : Use STR profiling to confirm species/origin.

Assay Harmonization :

  • Standardize MTT vs. ATP-based viability assays.
  • Control for solvent effects (e.g., DMSO ≤0.1%).

Dose-Response Reproducibility : Perform triplicate experiments across independent labs. Publish raw data for transparency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.